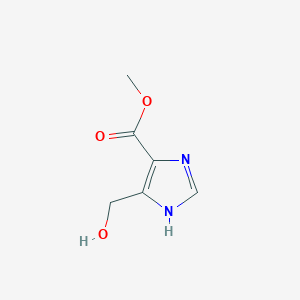

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate

Description

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is an organic compound characterized by the presence of an imidazole ring substituted with a hydroxymethyl group and a carboxylate ester

Propriétés

IUPAC Name |

methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-6(10)5-4(2-9)7-3-8-5/h3,9H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNBWPNDHRAYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332777 | |

| Record name | Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82032-43-7 | |

| Record name | Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate typically involves the reaction of imidazole derivatives with formaldehyde and methanol under acidic or basic conditions. One common method includes the use of a catalyst such as para-toluenesulfonic acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification techniques such as crystallization and distillation are common to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 5-(carboxymethyl)-1H-imidazole-4-carboxylate.

Reduction: Formation of 5-(hydroxymethyl)-1H-imidazole-4-methanol.

Substitution: Formation of halogenated imidazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing drugs targeting metabolic disorders, cancer, and other diseases. Its imidazole structure is vital for interacting with biological targets, enhancing the efficacy of therapeutic agents .

Case Study: Anticancer Activity

Research has shown that imidazole derivatives exhibit potential anticancer properties. For instance, compounds derived from this compound have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds could effectively target specific cancer cell lines, showcasing their promise in cancer treatment .

Biochemical Research

Enzyme Activity Studies

This compound is instrumental in biochemical research, particularly in studies focusing on enzyme activity and metabolic pathways. It aids researchers in understanding the biochemical mechanisms underlying various diseases and the potential for new treatment strategies .

Application in Assays

this compound serves as a ligand in biochemical assays, facilitating the investigation of enzyme interactions and functions. Its hydroxymethyl group can form hydrogen bonds with enzyme active sites, influencing enzymatic reactions.

Agricultural Chemistry

Plant Growth Regulation

In agricultural chemistry, this compound is explored for its potential as a plant growth regulator. Studies indicate that it may enhance crop yields and improve resilience against environmental stressors, contributing to sustainable agricultural practices .

Field Trials

Field trials have demonstrated that applying this compound can lead to increased growth rates and improved resistance to diseases in various crops. Such findings underscore its potential utility in modern agriculture .

Material Science

Development of Novel Materials

this compound is being investigated for its role in developing advanced materials with enhanced properties. Its unique chemical structure allows for modifications that can improve thermal stability and chemical resistance—qualities desirable in industrial applications .

Case Study: Material Properties

Research has shown that materials synthesized using this compound exhibit superior mechanical properties compared to traditional materials. This advancement opens avenues for its application in high-performance materials across various industries .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

5-(Hydroxymethyl)furfural (HMF): Shares the hydroxymethyl group but has a furan ring instead of an imidazole ring.

5-(Chloromethyl)furfural (CMF): A halogenated derivative of HMF.

5-(Ethoxymethyl)furfural (EMF): An ether derivative of HMF.

Uniqueness: Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is unique due to its imidazole ring, which imparts distinct chemical properties and reactivity compared to furan derivatives. The presence of both hydroxymethyl and ester groups allows for diverse chemical modifications and applications.

Activité Biologique

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (CAS 82032-43-7) is a member of the imidazole family, characterized by its hydroxymethyl and carboxylate functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula . The structure features a five-membered imidazole ring, which is pivotal in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is crucial for its antimicrobial properties.

- Cellular Pathway Interference : It may disrupt metabolic pathways, leading to altered cellular functions that can inhibit tumor growth or microbial proliferation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results demonstrate that the compound is particularly effective against Gram-positive bacteria, with notable activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

This compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and interference with cell cycle regulation.

Case Study:

In a study conducted on human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The IC50 values observed were approximately 15 µM for breast cancer cells and 20 µM for prostate cancer cells, indicating potent anticancer activity .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy. For instance, modifications to improve solubility and bioavailability have shown promise in preclinical models .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | Low |

| Plasma Half-Life | 3 hours |

| Clearance Rate | Moderate |

These parameters are critical for assessing the viability of the compound as a therapeutic agent.

Q & A

Q. What are the recommended synthesis routes for Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate?

Methodological Answer: Synthesis can involve cyclocondensation of precursors such as ethyl acetoacetate with appropriate reagents (e.g., phenylhydrazine) followed by hydrolysis to yield carboxylic acid derivatives. For example, analogous imidazole derivatives are synthesized via cyclocondensation of ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by basic hydrolysis . For the hydroxymethyl group, modifications may include hydroxymethylation steps or protection/deprotection strategies. Additionally, methods for similar compounds involve reacting amino malonamide with carboxylic acid derivatives under controlled conditions .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Handling: Use in a well-ventilated fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust formation and contact with skin/eyes .

- Storage: Keep containers tightly sealed in a cool, dark, and dry environment. Separate from oxidizers to prevent incompatibility reactions .

- Spill Management: Collect spills using non-sparking tools and place in sealed containers for hazardous waste disposal .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

- X-ray Crystallography: Use SHELXL or SHELXS for small-molecule refinement to determine crystal structure and confirm stereochemistry .

- Spectroscopy: Employ -/-NMR to verify functional groups (e.g., hydroxymethyl and ester moieties) and FTIR for carbonyl (C=O) stretching vibrations .

- Mass Spectrometry: High-resolution MS (HRMS) or LC-MS to confirm molecular weight and purity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data?

Methodological Answer: Density Functional Theory (DFT) calculations can model molecular geometries and vibrational frequencies, enabling direct comparison with experimental IR/Raman spectra. For NMR discrepancies, gauge-invariant atomic orbital (GIAO) methods predict chemical shifts, aiding in signal assignment . Additionally, molecular dynamics simulations can assess conformational stability under varying solvent conditions.

Q. What strategies optimize reaction yields while minimizing byproducts?

Methodological Answer:

- Reaction Parameter Control: Optimize temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to favor desired pathways. For example, reducing excess reagents in cyclocondensation steps minimizes side reactions .

- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product. Monitor by TLC or HPLC for intermediate purity checks .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound at elevated temperatures (40–60°C) and varying pH (2–12) for 1–4 weeks. Monitor degradation via HPLC-UV or LC-MS, identifying breakdown products like CO, CO, or NO .

- Thermal Analysis: Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures and differential scanning calorimetry (DSC) for phase transitions .

Q. How to address gaps in toxicity data for risk assessment?

Methodological Answer:

- In Vitro Assays: Use cell viability assays (e.g., MTT on HEK-293 or HepG2 cells) to screen for acute toxicity. For genotoxicity, conduct Ames tests or comet assays .

- Comparative Toxicology: Cross-reference toxicity data from structurally similar imidazole derivatives (e.g., histamine analogs) to infer potential hazards .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s reactivity with oxidizers?

Methodological Answer:

- Experimental Replication: Systematically test reactivity under controlled conditions (e.g., mixing with KMnO or HO in inert atmospheres) and monitor via gas chromatography (GC) for volatile byproducts .

- Mechanistic Studies: Use computational tools (e.g., Gaussian) to model reaction pathways and identify intermediates that may explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.